

## Application Notes and Protocols for Diazo Transfer to Activated Meth

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### Compound of Interest

Compound Name: 1H-Imidazole-1-sulfonyl azide

Cat. No.: B057912

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of diazo compounds via diazo transfer to activate transformation is a cornerstone of modern organic synthesis, providing versatile intermediates for a wide range of chemical transformations.

### Introduction

Diazo compounds are valuable reagents in organic chemistry, serving as precursors for carbenes and carbenoids, participating in cycloaddition reactions.<sup>[1][2]</sup> The transfer of a diazo group to a carbon acid, particularly an activated methylene group, is a fundamental method for their synthesis.<sup>[3][4]</sup> This transformation, catering to a range of substrates and safety considerations.

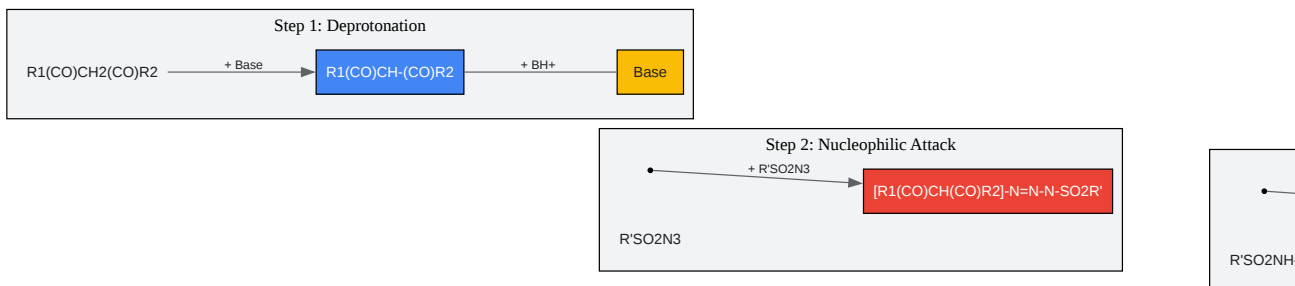
### Safety Precautions

Warning: Organic azides and diazo compounds are potentially explosive and should be handled with extreme caution.<sup>[5][6][7][8]</sup> They can be sensitive to heat, shock, and friction. Reactions involving these compounds must be carried out in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE) including safety glasses, gloves, and lab coat is mandatory.<sup>[6][9]</sup>

- Handling Azides: Avoid using metal spatulas.<sup>[7]</sup> Do not use chlorinated solvents like dichloromethane or chloroform with sodium azide, as this can lead to explosive reactions.<sup>[5]</sup>
- Handling Diazo Compounds: Avoid distillation of crude diazo compounds if possible, as they can be explosive, especially in concentrated form.<sup>[10]</sup>
- Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines.<sup>[5]</sup>

### General Mechanism of Diazo Transfer

The most common method for diazo transfer is the Regitz diazo transfer, which involves the reaction of an active methylene compound with a sulfonyl azide. The mechanism proceeds through the deprotonation of the active methylene substrate to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide. Subsequent proton transfer and elimination of the sulfonamide yields the diazo compound.<sup>[4]</sup>



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Caption: General mechanism of the Regitz diazo transfer reaction.

## Protocols for Diazo Transfer

### Protocol 1: Regitz Diazo Transfer to 1,3-Dicarbonyl Compounds

This protocol is suitable for highly activated methylene substrates such as 1,3-diketones and  $\beta$ -ketoesters.<sup>[12]</sup> Tosyl azide is a common, efficient, and though it is potentially explosive and requires careful handling.<sup>[12]</sup>

Experimental Protocol:

- To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a base (e.g., triethylamine, 1.5-2.0 equiv).
- Slowly add a solution of tosyl azide (1.05 equiv) in the same solvent while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to remove the p-toluenesulfonamide byproduct.<sup>[12]</sup>

Substrate	Diazo Transfer Reagent	Base	Solvent	Yield (%)
1,3-Cyclohexanedione	Tosyl Azide	Et <sub>3</sub> N	CH <sub>3</sub> CN	90
Dimedone	Tosyl Azide	Et <sub>3</sub> N	CH <sub>3</sub> CN	94
Ethyl Acetoacetate	p-ABSA	Et <sub>3</sub> N	CH <sub>3</sub> CN	74
Diethyl Malonate	Tosyl Azide	Et <sub>3</sub> N	CH <sub>3</sub> CN	~85-95

### Protocol 2: Deformylative/Detrifluoroacetylation Diazo Transfer to Less Activated Ketone:

For less acidic substrates like simple ketones, direct diazo transfer is often inefficient.<sup>[14][15]</sup> The Regitz-Danheiser procedure involves a two-step sequence of trifluoroacetylation, followed by diazo transfer with concomitant removal of the activating group.<sup>[14][15][16]</sup> p-Acetamidobenzenesulfonyl azide (p-ABSA) are often preferred as safer alternatives to tosyl azide.<sup>[14][17]</sup>

Experimental Protocol (Detrifluoroacetylation Diazo Transfer):<sup>[14][16]</sup>

- Trifluoroacetylation: To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C, add a strong base such as lithium hexamethyldisilazide (LiHMDS) (1.2 equiv). Stir at -78 °C for 1-2 hours before quenching with saturated aqueous ammonium chloride to give the crude  $\alpha$ -trifluoroacetyl ketone.
- Diazo Transfer: Dissolve the crude  $\alpha$ -trifluoroacetyl ketone in acetonitrile. Add water (1.0 equiv) and triethylamine (1.5 equiv). Then, add the sulfonyl azide (1.0 equiv) and stir at room temperature until the reaction is complete.
- Work-up as described in Protocol 1. The use of mesyl azide facilitates purification as the methanesulfonamide byproduct is water-soluble.<sup>[14]</sup>

Substrate	Activating Step	Diazo Transfer Reagent	Yield (%)
4-Phenyl-3-buten-2-one	Trifluoroacetylation	Mesyl Azide	95
Propiophenone	Trifluoroacetylation	Mesyl Azide	92
4-tert-Butylcyclohexanone	Trifluoroacetylation	Mesyl Azide	93
$\alpha$ -Tetralone	Formylation	Tosyl Azide	73

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```
start -> activation;
activation -> activated_ketone;
activated_ketone -> diazo_transfer;
diazo_transfer -> workup;
workup -> purification;
purification -> product;
}
```

Caption: Workflow for deformylative/detrifluoroacetylative diazo transfer.

### Protocol 3: "Sulfonyl-Azide-Free" (SAFE) Diazo Transfer

To mitigate the hazards associated with handling sulfonyl azides, the Krasavin group developed a "Sulfonyl-Azide-Free" (SAFE) protocol where the diazo transfer is performed using sodium azide and a sulfonyl chloride in an aqueous medium.<sup>[5][18]</sup> This method is particularly advantageous for parallel and diversity-oriented synthesis.

Experimental Protocol:<sup>[5][18]</sup>

- For highly activated substrates: Prepare the "SAFE cocktail" by mixing sodium azide (2.0 equiv), potassium carbonate (2.67 equiv), and m-carboxybenzotriazole (1.0 equiv). Add the active methylene compound (1.0 equiv) to this mixture and stir at room temperature until the reaction is complete.
- For less activated substrates: First, perform an in situ formylation of the ketone or ester. Then, add the "SAFE cocktail" to the reaction mixture.
- Upon completion, extract the product with an organic solvent. The aqueous work-up is often simplified, and in many cases, the product is obtained in high yield.

Substrate Type	Activating Step (if any)	Yield Range (%)	Reference
1,3-Dicarbonyls	None	High	<sup>[19]</sup>
Monocarbonyls	in situ Formylation	34-98	<sup>[5]</sup>

### Protocol 4: Diazo Transfer with Imidazole-1-sulfonyl Azide

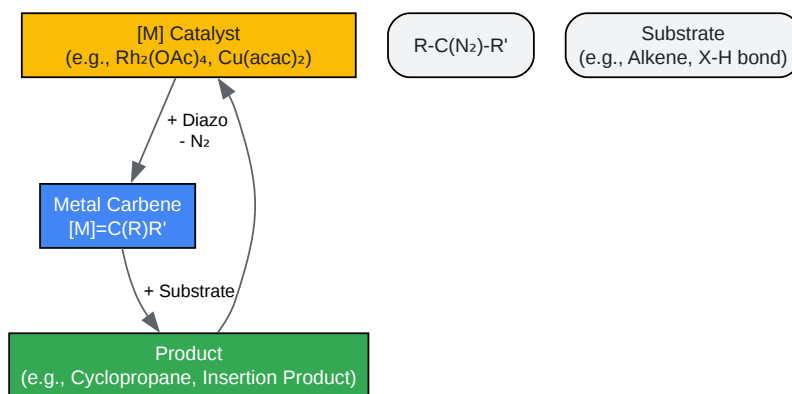
Imidazole-1-sulfonyl azide (or its more stable hydrogen sulfate salt) is an efficient and often safer alternative to traditional sulfonyl azides.<sup>[2][3][21][22]</sup> of primary amines to azides but also works well for diazo transfer to activated methylene compounds.<sup>[3]</sup>

Experimental Protocol:

- Dissolve the activated methylene substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF).
- Add a base such as DBU or triethylamine (2.0 equiv).
- Add imidazole-1-sulfonyl azide hydrochloride (1.1 equiv) portion-wise at 0 °C.
- Allow the reaction to stir at room temperature until completion.
- Perform a standard aqueous work-up and purification as described in Protocol 1.

## Catalytic Applications of Synthesized Diazo Compounds

The diazo compounds synthesized through these methods are valuable precursors for a variety of metal-catalyzed reactions, most notably with rhodium.<sup>[28]</sup> These reactions generate metal carbene intermediates that can undergo cyclopropanation, C-H insertion, and ylide formation, providing access to



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Caption: Generalized catalytic cycle for metal-catalyzed reactions of diazo compounds.

Typical Catalytic Reaction Protocol (General):

- To a solution of the substrate (e.g., an alkene for cyclopropanation) in a dry, inert solvent (e.g., dichloromethane), add the metal catalyst (typically 0
- Slowly add a solution of the purified diazo compound in the same solvent via syringe pump over several hours. The slow addition is crucial to keep minimizing side reactions.
- Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the diazo compound is fully consumed.
- Remove the solvent under reduced pressure and purify the product by column chromatography.

These protocols provide a foundation for the synthesis and application of diazo compounds from activated methylene substrates. Researchers should

substrate scopes, optimized conditions, and further applications.

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